Rifamycin - 6998-60-3

Rifamycin

Catalog Number: EVT-280497
CAS Number: 6998-60-3
Molecular Formula: C37H47NO12
Molecular Weight: 697.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rifamycin is a broad-spectrum antibiotic that belongs to the ansamycin family. It is produced by the gram-positive bacterium Amycolatopsis mediterranei. Rifamycins are characterized by a distinctive aromatic nucleus spanned by a long aliphatic bridge. This structural feature classifies them as ansamycins, which means “handle-like loop” in Latin. [, ] Rifamycin is a potent inhibitor of bacterial DNA-dependent RNA polymerase and exhibits activity against a broad range of Gram-positive and Gram-negative bacteria, as well as some mycobacteria. [, , ] In scientific research, rifamycin serves as a crucial tool for studying bacterial RNA synthesis and developing new antibiotics. [, ]

Future Directions
  • Overcoming Resistance: The emergence of rifamycin resistance necessitates the development of novel derivatives or strategies to combat resistant strains. This includes exploring new chemical modifications, identifying synergistic drug combinations, and understanding the molecular mechanisms of resistance development. [, , , ]
  • Expanding Therapeutic Applications: Investigating the potential of rifamycins against other infectious diseases, such as those caused by non-tuberculous mycobacteria and Chlamydia species, holds promise for expanding their therapeutic applications. [, , , ]
  • Optimizing Drug Delivery: Developing innovative drug delivery systems for rifamycins, such as targeted delivery to infection sites or sustained-release formulations, could enhance their efficacy and reduce potential side effects. []
  • Understanding Biosynthetic Pathways: Further elucidating the biosynthetic pathways of rifamycins in A. mediterranei, including the enzymes and intermediates involved, could lead to more efficient production methods and the development of novel rifamycin analogs. [, ]

Rifamycin SV

Compound Description: Rifamycin SV is a semisynthetic rifamycin and a key intermediate in the synthesis of several other rifamycin derivatives, including rifampicin []. It exhibits broad-spectrum activity against various bacteria, including Brucella, Chlamydia, Haemophilus, Helicobacter pylori, Legionella, and Staphylococcus [].

Relevance: Rifamycin SV is a crucial precursor to rifamycin S and serves as a central compound in the exploration of rifamycin derivatives [, ]. Its oxidation to rifamycin S is a significant reaction studied in various contexts, highlighting the importance of understanding the structure-activity relationship within the rifamycin family [, ].

Rifamycin S

Compound Description: Rifamycin S is a potent antibiotic derived from rifamycin B through oxidation []. It acts as a key intermediate for synthesizing numerous semisynthetic rifamycins and displays broad-spectrum antibacterial activity [, ].

Relevance: Rifamycin S represents a more potent derivative of rifamycin, often generated from rifamycin SV through enzymatic or chemical oxidation [, , ]. This compound underscores the impact of structural modifications on the biological activity of rifamycins.

Rifamycin B

Compound Description: Rifamycin B is a naturally occurring rifamycin known for its instability and susceptibility to oxidation, leading to the formation of rifamycin S [, ]. Despite its lower clinical activity compared to rifamycin S, it acts as a crucial precursor in the production of more potent rifamycin derivatives [, ].

Relevance: Rifamycin B is a naturally produced precursor to rifamycin S and other rifamycin derivatives, demonstrating the natural pathways leading to the synthesis of more potent analogs [, ]. Its conversion to rifamycin S is a key step in rifamycin production and highlights the importance of microbial transformation in drug development.

Rifampicin

Compound Description: Rifampicin (also known as rifampin in the U.S.) is a semisynthetic rifamycin derivative considered a cornerstone in tuberculosis treatment []. Its potent antibacterial activity stems from inhibiting bacterial DNA-dependent RNA polymerase [, ].

Relevance: Rifampicin, a widely used derivative of rifamycin, exemplifies the successful development of semisynthetic rifamycins with enhanced therapeutic properties []. Its clinical use and effectiveness highlight the impact of rifamycins in treating bacterial infections.

Rifabutin

Compound Description: Rifabutin is a rifamycin antibiotic exhibiting activity against Mycobacterium tuberculosis and Mycobacterium avium complex (MAC) [, ]. It is often used in the treatment of tuberculosis, particularly in patients with HIV infection who cannot tolerate rifampicin [].

Relevance: Similar to rifampicin, rifabutin showcases the diverse applications of rifamycin derivatives in combating bacterial infections, particularly those caused by Mycobacterium species [, ]. Its use in treating specific patient populations emphasizes the importance of exploring various rifamycin analogs for tailored therapeutic interventions.

Rifapentine

Compound Description: Rifapentine is a rifamycin antibiotic used in the treatment of tuberculosis. Similar to other rifamycins, it inhibits bacterial DNA-dependent RNA polymerase, leading to its bactericidal activity [].

Relevance: Rifapentine represents another successful derivative of rifamycin employed in tuberculosis treatment, further illustrating the clinical significance and therapeutic potential of this class of antibiotics [].

Rifaximin

Compound Description: Rifaximin is a rifamycin antibiotic with poor systemic absorption, making it suitable for treating localized gastrointestinal infections. It displays activity against a wide range of gram-positive and gram-negative bacteria [].

Relevance: Rifaximin highlights the potential for developing rifamycin derivatives with specific pharmacokinetic properties suitable for targeted treatment approaches []. Its minimal systemic absorption makes it an attractive option for treating gastrointestinal infections while minimizing systemic side effects.

Rifalazil

Compound Description: Rifalazil is a benzoxazinorifamycin that demonstrates potent activity against Chlamydia species, including strains resistant to other rifamycins []. Its unique structure, characterized by the benzoxazine ring, confers favorable properties for targeting intracellular pathogens.

Relevance: Rifalazil represents a promising benzoxazinorifamycin derivative of rifamycin, highlighting the potential of this subclass in overcoming resistance issues associated with traditional rifamycins []. Its effectiveness against Chlamydia infections emphasizes its potential as a future therapeutic agent.

Benzoxazinorifamycins

Compound Description: Benzoxazinorifamycins are a subclass of rifamycins characterized by the presence of a benzoxazine ring in their structure. These compounds often exhibit superior activity against rifamycin-resistant bacterial strains, including Staphylococcus aureus [, , ].

Relevance: Benzoxazinorifamycins, including rifalazil, illustrate a successful strategy to combat resistance issues associated with rifamycin by introducing structural modifications [, , ]. This subclass highlights the potential of exploring novel chemical scaffolds to enhance the effectiveness of existing antibiotic classes.

16-Demethylrifamycin W

Compound Description: 16-Demethylrifamycin W is a rifamycin analog with structural similarities to rifamycin W. It acts as a substrate for Rox enzymes, a group of flavin monooxygenases found in rifamycin-producing bacteria [].

Relevance: The study of 16-Demethylrifamycin W alongside rifamycin and other analogs contributes to a deeper understanding of the substrate specificity and enzymatic mechanisms involved in rifamycin biosynthesis and degradation [].

27-O-Demethylrifamycin SV (DMRSV)

Compound Description: DMRSV is a rifamycin intermediate lacking a methyl group at the C-27 position compared to rifamycin SV []. It is produced by a mutant strain of Amycolatopsis mediterranei S699 with an inactivated rif-orf14 gene, responsible for the methylation step in rifamycin biosynthesis [].

Relevance: DMRSV serves as a crucial intermediate in the study of rifamycin biosynthesis and the enzymatic transformations involved in its production []. Its isolation and characterization help elucidate the biosynthetic pathway and identify enzymes responsible for specific modifications.

27-O-Demethyl-25-O-desacetylrifamycin SV (DMDARSV)

Compound Description: DMDARSV is a modified rifamycin intermediate derived from DMRSV by removing the acetyl group at the C-25 position []. It serves as a substrate for the acetyltransferase enzyme Rif-Orf20, which catalyzes the transfer of an acetyl group from acetyl-CoA to DMDARSV, converting it back to DMRSV [].

Relevance: Similar to DMRSV, DMDARSV serves as a valuable tool for investigating the biosynthetic pathway of rifamycin and characterizing the enzymes involved []. Its use in enzymatic assays helps confirm the function of specific enzymes and their role in the stepwise modification of rifamycin intermediates.

Proansamycin X

Compound Description: Proansamycin X is a proposed early macrocyclic intermediate in the biosynthesis of rifamycin B []. It is believed to undergo a series of tailoring reactions, including oxidative rearrangements, to form the final structure of rifamycin B [].

Relevance: Proansamycin X holds a crucial position in the proposed biosynthetic pathway of rifamycin B, highlighting the complexity of the biosynthetic machinery involved in producing this class of antibiotics [].

Source and Classification

Rifamycin is derived from the actinobacteria Amycolatopsis mediterranei (formerly Nocardia mediterranea), which produces several analogs, including rifampicin, rifabutin, and rifapentine. These compounds are classified as bactericidal antimicrobials that specifically target the β-subunit of DNA-dependent RNA polymerase in bacteria . The classification of rifamycins includes:

  • Natural Rifamycins: Rifamycin S, Rifamycin B
  • Semi-synthetic Derivatives: Rifampicin, Rifabutin, Rifapentine
  • Synthetic Variants: Various derivatives created through chemical modification .
Synthesis Analysis

Biosynthetic Pathway

The biosynthesis of rifamycins involves a complex pathway initiated by the precursor 3-amino-5-hydroxybenzoic acid (AHBA). This compound is synthesized through the polyketide pathway using specific genes clustered in the rif gene cluster. Key steps include:

  1. Formation of AHBA: The precursor is synthesized from acetate and propionate units.
  2. Polyketide Synthase Activity: A type I polyketide synthase (PKS) complex (comprising genes rifA-E) assembles the initial macrocyclic structure.
  3. Post-PKS Modifications: Enzymatic modifications lead to the formation of various intermediates such as rifamycin W and ultimately to rifamycin S .

Chemical Synthesis

Rifampicin, a widely used derivative, can be synthesized from rifamycin S through several chemical reactions involving:

  • Condensation with Formaldehyde: This reaction typically occurs in a dipolar aprotic solvent like dimethylformamide or dimethylacetamide.
  • Reaction Parameters: The process generally takes 0.5 to 4 hours at elevated temperatures (around 75°C) and can yield over 90% of rifampicin after purification steps .
Molecular Structure Analysis

Rifamycin exhibits a complex molecular structure characterized by a naphthalenic chromophore and an ansa chain. The structure can be represented as follows:

  • Molecular Formula: C_21H_23N_3O_6
  • Molecular Weight: Approximately 453.43 g/mol
  • Structural Features: It contains a bicyclic aromatic system linked to a long aliphatic chain, which contributes to its biological activity.

The crystal structure of rifamycin bound to bacterial RNA polymerase has been studied extensively, revealing how it interacts with the enzyme to inhibit RNA synthesis through steric occlusion .

Chemical Reactions Analysis

Rifamycin participates in several significant chemical reactions:

  1. Oxidation and Hydrolysis: Rifamycin B can be oxidized to form the more active rifamycin S.
  2. Formation of Derivatives: Chemical modifications lead to various derivatives with enhanced antibacterial activities.
  3. Enzymatic Reactions: Specific enzymes catalyze transformations during the biosynthesis process, including unique C–O bond formations mediated by cytochrome P450 enzymes .

These reactions are crucial for both natural production and synthetic modifications aimed at improving efficacy against resistant bacterial strains.

Mechanism of Action

The primary mechanism of action for rifamycins involves binding to bacterial RNA polymerase, specifically inhibiting its ability to synthesize RNA. This occurs through:

  • Steric Occlusion: The binding of rifamycin induces steric clashes that prevent the elongation of the RNA chain.
  • Selectivity for Prokaryotic Enzymes: Rifamycins exhibit a high affinity for bacterial RNA polymerase while showing minimal interaction with mammalian counterparts, which underlies their therapeutic effectiveness .

Resistance mechanisms in bacteria often involve mutations in the RNA polymerase that reduce binding affinity for rifamycins.

Physical and Chemical Properties Analysis

Rifamycin possesses distinct physical and chemical properties:

  • Appearance: Typically appears as an orange-red powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from light.

Key data include:

  • Melting Point: Approximately 170–175°C
  • pKa Values: Indicative of its acidic properties, which affect solubility and stability under different pH conditions .
Applications

Rifamycins are primarily used in clinical settings for treating various bacterial infections:

  1. Tuberculosis Treatment: Rifampicin is a cornerstone drug in tuberculosis therapy.
  2. Leprosy Management: Used alongside other medications to treat leprosy effectively.
  3. Prophylaxis Against Meningitis: Administered to prevent meningococcal infections in close contacts.

Research continues into developing novel derivatives that may overcome resistance mechanisms seen with traditional rifamycins, expanding their therapeutic applications .

Historical Evolution of Rifamycin Discovery and Early Research Trajectories

Pioneering Isolation and Structural Elucidation: Streptomyces mediterranei to Amycolatopsis rifamycinica Lineage

The rifamycin story originates in 1957 with the isolation of a filamentous actinomycete from a soil sample collected near the French Riviera. Researchers at the Dow-Lepetit Research Laboratories in Milan initially classified the bacterium as Streptomyces mediterranei after its geographical origin [1] [2]. This strain produced a complex of antibacterial compounds subsequently named rifamycins A through E, with rifamycin B identified as the most stable component despite showing minimal intrinsic antimicrobial activity [1] [5]. The rifamycin structure represented a novel chemical archetype—an ansamycin (from Latin ansa, meaning handle)—characterized by a naphthoquinone chromophore spanned by a long aliphatic bridge forming a macrocyclic ring [3] [5].

Taxonomic reclassification followed decades of scientific scrutiny. In 1969, cellular wall analysis suggested greater similarity to Nocardia, prompting reclassification as Nocardia mediterranei [2] [8]. Further investigation revealed key biochemical differences: the absence of mycolic acids in the cell wall and resistance to Nocardia-specific bacteriophages. These findings led Lechevalier et al. in 1986 to establish the new genus Amycolatopsis, creating the combination Amycolatopsis mediterranei [2] [8]. The final taxonomic chapter emerged in 2004 when 16S ribosomal RNA sequencing of the type strain (DSM 46095) demonstrated it represented a distinct species, subsequently named Amycolatopsis rifamycinica to acknowledge its antibiotic-producing legacy [2] [8]. This taxonomic journey reflects evolving microbiological techniques and highlights the bacterium's unique place in antibiotic history.

Table 1: Taxonomic Evolution of the Rifamycin-Producing Actinomycete

YearClassificationBasis for ClassificationKey Researchers/Institutions
1957Streptomyces mediterraneiMorphological characteristicsMargalith & Beretta
1969Nocardia mediterraneiCell wall composition analysisThiemann, Zucco & Pelizza
1986Amycolatopsis mediterraneiAbsence of mycolic acids, phage resistanceLechevalier et al.
2004Amycolatopsis rifamycinica16S rRNA gene sequencing divergenceBala et al.

Seminal Work by Sensi, Margalith, and Timbal: From Rifamycin B to Clinically Viable Derivatives

The transformation of the poorly active rifamycin B into therapeutic agents stands as a triumph of mid-20th-century medicinal chemistry. Led by Piero Sensi and co-researchers Margalith and Timbal at Dow-Lepetit, systematic structural modifications targeted nearly all functional groups of the rifamycin molecule [1]. Initial efforts yielded rifamycin SV through oxidative degradation, which demonstrated efficacy against Gram-positive bacteria and found use in parenteral and topical applications, particularly for biliary tract infections [1] [3]. However, the lack of oral bioavailability limited its therapeutic utility.

The breakthrough came from understanding structure-activity relationships (SAR) surrounding the C3 and C21 positions. Sensi's team discovered that introducing a formyl group at C3 created a reactive handle. Subsequent condensation with various nucleophiles, particularly hydrazines, yielded stable hydrazone derivatives [1] [6]. Among these, the compound formed by reacting 3-formylrifamycin SV with N-amino-N'-methylpiperazine exhibited exceptional properties: potent in vivo activity against bacterial infections in animal models when administered orally, coupled with favorable pharmacokinetics [1]. This derivative, initially designated LM 427 in the laboratory, became known globally as rifampicin (rifampin). Its clinical introduction in 1968 marked a watershed moment in antimicrobial chemotherapy [1] [6]. The structural modifications engineered by Sensi's team achieved two critical goals: overcoming the oral bioavailability barrier inherent to rifamycin B and SV, and significantly broadening and intensifying the antibacterial spectrum.

Table 2: Key Rifamycin Derivatives and Structural Innovations

Rifamycin CompoundCore Structural ModificationSignificanceDevelopment Timeline
Rifamycin BNatural parent compound (naphthoquinone ansamycin)Stable but minimally active precursor1959
Rifamycin SVDeacetylated derivativeFirst clinically used rifamycin (parenteral/topical); Gram-positive activityEarly 1960s
Rifampicin (Rifampin)3-[(4-Methyl-1-piperazinyl)iminomethyl] derivativeOral bioavailability; Potent bactericidal activity; Tuberculosis first-line drug1966; Launched 1968
RifabutinC3 position: spiro-piperidyl-rifamycinEnhanced activity against some mycobacteria; Altered pharmacokinetic profile1980s
RifapentineCyclopentyl ring at C3/C4; Cyclopentyl side chainExtended half-life; Allows intermittent dosing1990s
RifaximinPyrido-imidazo rifamycin derivativeMinimal systemic absorption; Gastrointestinal infections1980s/1990s
C25-modified (e.g., 5j)C25 carbamate-linked bulky groups (e.g., benzylpiperidine)Evades ADP-ribosyltransferase (Arr) inactivation; Activity against M. abscessus2000s-Present

Paradigm Shifts in Antibiotic Development: Impact on 20th-Century Tuberculosis Therapeutics

The introduction of rifampicin catalyzed a revolution in tuberculosis (TB) treatment regimens. Pre-rifampicin TB therapy was arduous, requiring prolonged courses (often 18-24 months) with combinations like streptomycin, isoniazid, and para-aminosalicylic acid (PAS), which were plagued by toxicity, poor patient compliance, and emerging resistance [4] [7]. Rifampicin's unique bactericidal activity against semi-dormant mycobacteria and its ability to penetrate macrophages and granulomas made it uniquely suited for TB therapy [4] [6].

Integration of rifampicin into combination regimens, most notably with isoniazid and pyrazinamide, enabled the development of short-course chemotherapy (SCC). Crucially, rifampicin's potent inhibition of DNA-dependent RNA polymerase (targeting the rpoB-encoded β-subunit) effectively killed bacilli persisting after the initial bactericidal phase of other drugs, preventing relapse [4] [7]. This allowed treatment durations to be dramatically shortened to 6-9 months, significantly improving adherence and cure rates exceeding 85-98% for drug-susceptible TB in clinical trials [4] [7].

Rifampicin's impact extended beyond efficacy. Its development underscored the critical importance of systematic SAR studies in natural product optimization, demonstrating that chemical modification could overcome limitations of natural precursors (like poor oral bioavailability of rifamycin B/SV) and enhance spectrum and potency [1] [6]. Furthermore, rifampicin became a cornerstone for tackling challenging TB manifestations like meningitis and disseminated disease. Its success validated combination therapy approaches, providing a template for future antimicrobial development against complex, slow-growing pathogens. The subsequent discovery of rifabutin and rifapentine further refined TB therapeutics, offering alternatives with different pharmacokinetic profiles or improved activity against certain mycobacterial strains [3] [6]. Rifampicin remains, decades after its introduction, an irreplaceable component of first-line TB treatment globally, testament to the enduring impact of its discovery and optimization.

Table 3: Rifamycin Derivatives and Their Clinical Applications in Mycobacterial Diseases

Rifamycin DerivativePrimary Application in Mycobacterial DiseasesKey Mechanism/Advantage
Rifampicin (Rifampin)First-line drug for drug-susceptible tuberculosis (TB)Potent bactericidal activity against replicating and semi-dormant M. tuberculosis; Enables short-course therapy
RifabutinPrevention/treatment of Mycobacterium avium complex (MAC) in AIDS patients; Alternative for TB (especially with HIV co-infection/drug interactions)Lower induction of cytochrome P450 enzymes than rifampicin; Retains activity against some rifampicin-resistant strains with specific rpoB mutations
RifapentineLatent TB infection (LTBI) treatment; Continuation phase of TB therapyLong half-life allows once-weekly dosing under directly observed therapy (DOT)
Rifamycin SVHistorically used for TB (limited role today)Parenteral formulation; Precursor to oral derivatives
Novel C25 derivatives (Research stage, e.g., 5j)Targeting multidrug-resistant tuberculosis (MDR-TB) and Mycobacterium abscessusDesigned to evade inactivation by ADP-ribosyltransferases (Arr); Retains activity against rifampicin-resistant strains

Properties

CAS Number

6998-60-3

Product Name

Rifamycin

IUPAC Name

[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

Molecular Formula

C37H47NO12

Molecular Weight

697.8 g/mol

InChI

InChI=1S/C37H47NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46)/b11-10-,14-13?,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1

InChI Key

HJYYPODYNSCCOU-PTWHBISLSA-N

SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C

Solubility

Insoluble

Synonyms

5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-2,7-(epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,11(2-H)-dione, 21-acetate
Aemcolo
Otafa
R-75-1
Rifacin
Rifamicina Colirio
rifamycin SV
rifamycin SV, monosodium salt
rifamycin SV, sodium salt
Rifamycine Chibret
Rifocina
Rifocyna

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C

Isomeric SMILES

C[C@H]1/C=C\C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)\C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.